Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, 2-methylpropyl ester
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Overview
Description
Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, 2-methylpropyl ester is a complex organic compound with the molecular formula C17H18ClNO3S. This compound is known for its unique structure, which includes a benzoic acid core substituted with a chloro group, a furanyl ring, and a thioxomethylamino group. The esterification with 2-methylpropyl adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, 2-methylpropyl ester typically involves multiple steps:
Formation of the Benzoic Acid Derivative: The starting material, benzoic acid, is chlorinated to introduce the chloro group at the 2-position.
Introduction of the Thioxomethylamino Group: The chlorinated benzoic acid derivative undergoes a reaction with 2-methyl-3-furanyl isothiocyanate to form the thioxomethylamino group.
Esterification: The final step involves esterification with 2-methylpropyl alcohol under acidic conditions to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furanyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the thioxomethylamino group, converting it to different amine derivatives.
Substitution: The chloro group on the benzoic acid core can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furanyl ketones, while reduction can produce various amine derivatives.
Scientific Research Applications
Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, 2-methylpropyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thioxomethylamino group is believed to play a crucial role in its biological activity by interacting with enzymes and receptors. The furanyl ring and chloro group contribute to its overall stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, ethyl ester
- Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, methyl ester
- Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, propyl ester
Uniqueness
The uniqueness of benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, 2-methylpropyl ester lies in its specific ester group, which influences its solubility, reactivity, and biological activity. Compared to its similar compounds, the 2-methylpropyl ester exhibits distinct pharmacokinetic properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
165391-81-1 |
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Molecular Formula |
C17H18ClNO3S |
Molecular Weight |
351.8 g/mol |
IUPAC Name |
2-methylpropyl 2-chloro-5-[(2-methylfuran-3-carbothioyl)amino]benzoate |
InChI |
InChI=1S/C17H18ClNO3S/c1-10(2)9-22-17(20)14-8-12(4-5-15(14)18)19-16(23)13-6-7-21-11(13)3/h4-8,10H,9H2,1-3H3,(H,19,23) |
InChI Key |
RAVQXTOXTZWMKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)C(=O)OCC(C)C |
Origin of Product |
United States |
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